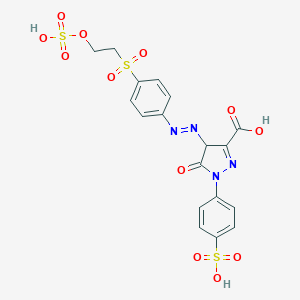
(R)-3-Dimethylaminopyrrolidine
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information on its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This would include measurements of the compound’s melting point, boiling point, solubility, and other physical properties. Its chemical properties, such as acidity or basicity, might also be studied.Applications De Recherche Scientifique
Enantiodivergent Synthesis : (R)-3-Dimethylaminopyrrolidine derivatives have been used in the enantiodivergent synthesis of specific compounds. For example, a study demonstrated the synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one derivatives from 4,4-dimethyl-1-phenylpyrrolidin-2,3-dione, which are amino analogues of pantolactone (Camps, Muñoz-Torrero, Rull, Font‐Bardia, & Solans, 2007).
Pharmacological Profiles : Research into the pharmacological profiles of certain compounds has included (R)-3-Dimethylaminopyrrolidine derivatives. A study examined the pharmacology of a novel 5-HT2A receptor antagonist, which includes a derivative of (R)-3-Dimethylaminopyrrolidine in its structure (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Optically Active Transition-Metal Complexes : This compound has been utilized in the synthesis of optically active transition-metal complexes. A study explored the synthesis of bifunctional Arene−Chromium−Tricarbonyl Complexes derived from (R)-Phenylethanamine, involving (R)-3-Dimethylaminopyrrolidine (Vasen, Salzer, Gerhards, Gais, Stürmer, Bieler, & Togni, 2000).
In Vitro Anticancer Activity : There has been research into the in vitro anticancer activity of compounds involving (R)-3-Dimethylaminopyrrolidine. A study on rhenium(I) tricarbonyl aqua complexes found that these complexes exhibited significant growth inhibitory concentration in HeLa cells, indicating potential as anticancer agents (Knopf, Murphy, MacMillan, Baskin, Barr, Boros, & Wilson, 2017).
Chiral Amines in Analytical Chemistry : Chiral amines, including (R)-3-Dimethylaminopyrrolidine derivatives, are used in analytical chemistry, particularly in high-performance liquid chromatography-mass spectrometry (HPLC-MS) for enantioseparation of chiral carboxylic acids (Tsutsui, Fujii, Sakamoto, Min, Todoroki, & Toyo’oka, 2012).
Safety And Hazards
This would involve looking at the compound’s toxicity and any risks it poses to human health or the environment. It might also include information on safe handling and disposal procedures.
Orientations Futures
This would be a discussion of areas for future research. Are there questions about the compound that still need to be answered? Could it have applications in medicine, industry, or other fields?
For a specific compound like “®-3-Dimethylaminopyrrolidine”, you would need to consult the scientific literature or databases of chemical information. Please note that not all compounds will have information available in all of these categories. Some compounds may not have been thoroughly studied, and for others, certain types of information (like a mechanism of action) may not be applicable.
Propriétés
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374369 | |
| Record name | (R)-3-Dimethylaminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-(+)-3-(Dimethylamino)pyrrolidine | |
CAS RN |
132958-72-6 | |
| Record name | (R)-3-Dimethylaminopyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-(+)-3-(Dimethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
![4-{[(Prop-1-en-1-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B158411.png)











